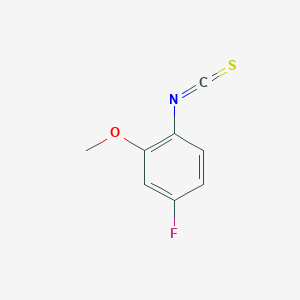

4-Fluoro-2-methoxyphenyl Isothiocyanate

Description

4-Fluoro-2-methoxyphenyl isothiocyanate is a heterocyclic organic compound featuring an isothiocyanate (-N=C=S) functional group attached to a fluorinated methoxyphenyl backbone. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (fluoro) substituents, which influence its reactivity and physicochemical properties.

The isothiocyanate group is known for its utility in synthesizing thiourea derivatives, labeling biomolecules, and participating in nucleophilic substitution reactions. Fluorine substitution enhances thermal stability and may alter solubility in polar solvents compared to non-fluorinated analogs .

Properties

Molecular Formula |

C8H6FNOS |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

4-fluoro-1-isothiocyanato-2-methoxybenzene |

InChI |

InChI=1S/C8H6FNOS/c1-11-8-4-6(9)2-3-7(8)10-5-12/h2-4H,1H3 |

InChI Key |

VZWAFLMOSXHWRF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)F)N=C=S |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Fluoro-2-methoxyphenyl Isothiocyanate

General Synthetic Strategies for Aromatic Isothiocyanates

Aromatic isothiocyanates, including substituted phenyl isothiocyanates, are commonly prepared via:

- Reaction of the corresponding aromatic amines with thiophosgene or its equivalents.

- Conversion of aromatic amines to thiourea intermediates followed by desulfurization.

- Reaction of aromatic amines with carbon disulfide under basic conditions, followed by treatment with electrophilic reagents to form the isothiocyanate.

These methods are adaptable to various substituents on the aromatic ring, including electron-withdrawing fluorine and electron-donating methoxy groups.

Specific Methods Relevant to this compound

Though direct literature on this compound is limited, closely related compounds such as 4-methoxyphenyl isothiocyanate provide a foundation for extrapolation.

Carbon Disulfide and Triethylamine Route

A well-established method involves the reaction of the corresponding aromatic amine (e.g., 4-fluoro-2-methoxyaniline) with carbon disulfide in the presence of a base such as triethylamine in ethanol. This forms a dithiocarbamate intermediate, which upon further treatment with electrophiles such as di-tert-butyl dicarbonate (Boc anhydride) or other suitable reagents, yields the isothiocyanate.

- Reaction conditions: Room temperature stirring for 1 hour with carbon disulfide and triethylamine, followed by 4 hours reaction with di-tert-butyl dicarbonate at 0–20°C.

- Yield: Comparable syntheses of 4-methoxyphenyl isothiocyanate report yields up to 96% under optimized conditions.

- Advantages: Mild reaction conditions, high yield, and relatively straightforward workup.

- Mechanism: Formation of dithiocarbamate salt intermediate, followed by electrophilic substitution to generate the isothiocyanate.

This approach is highly likely to be applicable to 4-fluoro-2-methoxyaniline due to similar electronic and steric properties.

Thiourea Intermediate via Sodium Thiocyanate and Acid

Another prominent method involves reacting the aromatic amine hydrochloride salt with sodium thiocyanate in the presence of acid (e.g., hydrochloric acid) and a high-boiling aromatic solvent such as toluene or xylene at elevated temperatures (90–110°C).

- Example: Preparation of N-(4-phenoxy-2,6-diisopropylphenyl)thiourea by heating the amine hydrochloride with sodium thiocyanate and hydrochloric acid in o-xylene for 6 hours.

- Subsequent step: The thiourea intermediate is then thermally decomposed or treated with base to yield the isothiocyanate.

- Yield: Reported yields are high, often exceeding 90%.

- Applicability: This method is robust and can accommodate various substituents including fluorine and methoxy groups.

- Notes: The reaction requires careful control of acid equivalents and temperature to maximize yield and purity.

Thiocarbamoyl Halide Route

A less common but effective method involves the reaction of the aromatic amine with dialkylthiocarbamoyl halides, followed by elimination to form the isothiocyanate.

- Procedure: The amine is reacted with a dialkylthiocarbamoyl chloride under controlled conditions, then treated with base to induce elimination.

- Example: Synthesis of 3-dimethylthiocarbamoyl-4-methoxy-5-methylphenyl isothiocyanate via this route has been reported.

- Advantages: Provides access to isothiocyanates with complex substitution patterns.

- Limitations: Requires preparation or availability of thiocarbamoyl halides and careful purification.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Carbon disulfide + Triethylamine + Boc anhydride | 4-fluoro-2-methoxyaniline, CS2, Et3N, (Boc)2O, ethanol | 20 (stage 1), 0–20 (stage 2) | 1 h + 4 h | ~90–96 | Mild conditions, high yield, scalable |

| Sodium thiocyanate + HCl in aromatic solvent | Amine hydrochloride, NaSCN, HCl, toluene/xylene | 90–110 | 6 h | >90 | Requires heating, robust for various substituents |

| Dialkylthiocarbamoyl halide route | Amine, dialkylthiocarbamoyl chloride, base | Room temperature | Overnight | Moderate | Useful for complex derivatives, needs careful purification |

Research Findings and Analysis

- The carbon disulfide/triethylamine method is favored for its operational simplicity and high yields, especially when mild reaction conditions are required to preserve sensitive substituents like fluorine and methoxy groups.

- The sodium thiocyanate method is industrially relevant due to its robustness and scalability despite requiring higher temperatures and acidic conditions.

- The thiocarbamoyl halide route, while less common, offers synthetic flexibility for introducing additional functional groups adjacent to the isothiocyanate moiety.

- Electronic effects of the fluorine substituent at the para position and the methoxy group at the ortho position influence the nucleophilicity of the amine and stability of intermediates, requiring slight optimization of reaction times and temperatures.

- Purification typically involves crystallization or column chromatography, with recrystallization solvents chosen based on solubility profiles (e.g., isopropyl ether, petroleum ether).

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxyphenyl Isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Solvents: Reactions are typically carried out in solvents such as dichloromethane or acetonitrile.

Temperature: Most reactions proceed at room temperature, although some may require heating.

Major Products

Thiourea Derivatives: Reaction with amines forms thiourea derivatives, which are useful intermediates in organic synthesis.

Isothiocyanate Adducts: Addition reactions with alcohols or thiols result in the formation of isothiocyanate adducts.

Scientific Research Applications

4-Fluoro-2-methoxyphenyl Isothiocyanate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is employed in the study of enzyme inhibition and protein labeling.

Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxyphenyl Isothiocyanate involves the formation of covalent bonds with nucleophilic sites in target molecules. This interaction can inhibit the activity of enzymes by modifying their active sites. The compound’s isothiocyanate group is highly reactive, allowing it to form stable adducts with proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 4-fluoro-2-methoxyphenyl isothiocyanate with structurally related compounds, highlighting key differences in substituents, molecular weight, and applications:

*Calculated based on analogs.

Biological Activity

4-Fluoro-2-methoxyphenyl isothiocyanate is a compound of increasing interest in biological research due to its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C9H8FNS

- Molecular Weight : 183.23 g/mol

- IUPAC Name : this compound

- Canonical SMILES : COC1=C(C=C(C=C1)F)N=C=S

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The isothiocyanate functional group is known to form thiourea derivatives with nucleophiles, which can lead to modulation of signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties across various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

Table 1: Anticancer Activity in Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 0.095 | Induces apoptosis via caspase activation |

| Hs578T (Breast) | 0.065 | Inhibition of tubulin polymerization |

| A549 (Lung) | 0.620 | Modulation of MAPK signaling pathway |

Antimicrobial Activity

This compound also shows promising antimicrobial activity. It has been tested against various bacterial strains, demonstrating significant inhibition of growth.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

| P. aeruginosa | 20 µg/mL |

Case Studies

-

Study on Anticancer Effects :

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various isothiocyanates, including this compound, on breast cancer cell lines. The findings indicated that this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways . -

Antimicrobial Efficacy :

Research conducted on the antimicrobial properties of isothiocyanates revealed that this compound exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Fluoro-2-methoxyphenyl Isothiocyanate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via:

- Thiophosgene route : Reacting 4-fluoro-2-methoxyaniline with thiophosgene (CSCl₂) in a polar solvent (e.g., dichloromethane) under ice-cooling. This requires precise pH control (pH 8–9) to avoid side reactions .

- Carbon disulfide method : Using carbon disulfide (CS₂) and di-tert-butyl dicarbonate (Boc₂O) as catalysts. This method avoids toxic thiophosgene but requires longer reaction times (~24 hours) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- FT-IR : Confirm the isothiocyanate (–N=C=S) group via asymmetric stretching at ~2050–2100 cm⁻¹. Methoxy (–OCH₃) and fluoro (–F) substituents show C–O stretching (1250 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .

- NMR :

- ¹H NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm). Aromatic protons split into distinct multiplets due to fluorine coupling (e.g., δ 6.8–7.5 ppm) .

- ¹³C NMR : The isothiocyanate carbon resonates at ~δ 130–135 ppm .

Q. How does the reactivity of this compound compare to non-fluorinated analogs?

- Electrophilicity : The electron-withdrawing fluoro group increases the electrophilicity of the isothiocyanate (–N=C=S) group, accelerating nucleophilic additions (e.g., with amines to form thioureas) .

- Steric effects : The methoxy group at the ortho position introduces steric hindrance, reducing reactivity in bulky nucleophile reactions compared to para-substituted analogs .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic addition reactions?

- Key factors :

- Electronic effects : Fluorine’s inductive effect directs nucleophiles to the isothiocyanate group, while the methoxy group stabilizes intermediates via resonance .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, favoring thiourea formation. Kinetic studies using stopped-flow spectroscopy reveal a two-step mechanism: nucleophilic attack followed by proton transfer .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Approach :

- DFT calculations : Predict electrophilic reactivity (Fukui indices) and HOMO-LUMO gaps to identify sites for functionalization .

- Docking studies : Screen derivatives against biological targets (e.g., cysteine proteases) to optimize binding affinity. For example, fluorine’s electronegativity improves interactions with catalytic cysteine residues .

Q. What experimental design strategies mitigate data inconsistencies in stability studies of this compound?

- Challenges : Hydrolysis in aqueous media generates toxic H₂S and thioureas, complicating reproducibility .

- Solutions :

- DOE (Design of Experiments) : Use fractional factorial designs to identify critical factors (e.g., pH, temperature, solvent purity). Central composite designs optimize storage conditions (e.g., –20°C under argon) .

- Analytical controls : Monitor degradation via HPLC-UV (λ = 254 nm) and validate with spiked recovery experiments (>95% recovery indicates method reliability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.